molecular formula C18H21N3O B1348326 N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide CAS No. 157286-83-4

N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide

Cat. No.: B1348326
CAS No.: 157286-83-4
M. Wt: 295.4 g/mol
InChI Key: SQNSSHZDFIHXLD-UHFFFAOYSA-N
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Description

N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with cyano, dimethyl, and trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrole Ring: Starting from a suitable precursor such as 2,4,6-trimethylbenzaldehyde, the pyrrole ring can be constructed through a Paal-Knorr synthesis, which involves the condensation of the aldehyde with a diketone in the presence of an acid catalyst.

    Introduction of Cyano and Dimethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide. The dimethyl groups are typically introduced through alkylation reactions using methyl iodide or similar reagents.

    Acetylation: The final step involves the acetylation of the pyrrole nitrogen using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would optimize the process, reducing the risk of side reactions and improving overall efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Formation of 3-cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: Formation of N-[3-amino-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide.

    Substitution: Formation of halogenated derivatives such as 3-cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrole-2-yl-halide.

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its structural complexity, the compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Probes: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Industry:

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymer backbones to modify the physical properties of the resulting materials.

Mechanism of Action

The mechanism by which N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it relevant in the study of cancer and autoimmune diseases.

Comparison with Similar Compounds

    N-[3-Cyano-4,5-dimethyl-1-phenyl-1H-pyrrol-2-yl]-acetamide: Lacks the trimethylphenyl group, resulting in different chemical properties and biological activities.

    N-[3-Cyano-4,5-dimethyl-1-(2,4-dimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide:

Uniqueness:

    Structural Complexity: The presence of multiple methyl groups and a cyano group on the pyrrole ring provides unique steric and electronic properties.

This detailed overview highlights the importance and versatility of N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide in scientific research and industrial applications

Properties

IUPAC Name

N-[3-cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-10-7-11(2)17(12(3)8-10)21-14(5)13(4)16(9-19)18(21)20-15(6)22/h7-8H,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNSSHZDFIHXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=C(C(=C2NC(=O)C)C#N)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144376
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157286-83-4
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157286-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared as a tan solid by the procedure analogous to that of Example 1A starting with the compound of step A and acetic anhydride in acetic acid. The crude material was pure and used directly for the next cyclization step. 1H NMR (CDCl3) δ 1.75(s, 3H), 1.80(s, 6H), 1.95(s, 3H), 2.18(s, 3H), 2.30(s, 3H), 6.60(brs, 1H), 6.93(s, 2H) ppm.
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